3-(4-Hydroxyphenyl)acrylaldehyde

Antitumor Cytotoxicity Solid tumor cells

Researchers requiring cell line-selective cytotoxic agents with defined molecular targets often face limited options. p-Coumaraldehyde (CAS 2538-87-6) directly addresses this gap as a characterized TLR4 inhibitor and apoptosis inducer with differential activity across cancer models. • ED50 0.63-8.1 µg/mL in HCT15 & SK-MEL-2 cells; A549 cells resistant up to 15 µg/mL, enabling selectivity studies. • 40-fold safety margin via galactosamine derivatization (IC50 1600 µM vs. 40 µM for unsubstituted cinnamaldehyde). • Anti-hemolytic activity surpassing Vitamin C; fungicidal by MIC/MKC ratio classification. Supplied at ≥95% purity; stored at -20°C under inert gas; shipped on dry ice. For R&D use only.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 2538-87-6
Cat. No. B122093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)acrylaldehyde
CAS2538-87-6
Synonyms3-(4-Hydroxyphenyl)-2-propenal;  4-Hydroxycinnamaldehyde;  p-Coumaraldehyde;  p-Coumaroyl aldehyde;  p-Hydroxycinnamaldehyde; 
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)O
InChIInChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
InChIKeyCJXMVKYNVIGQBS-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)acrylaldehyde (p-Hydroxycinnamaldehyde) Procurement Guide: Compound Class and Key Differentiators


3-(4-Hydroxyphenyl)acrylaldehyde (CAS 2538-87-6), also known as p-hydroxycinnamaldehyde, is a naturally occurring phenolic compound belonging to the cinnamaldehyde family [1]. It is characterized by a phenylpropanoid structure bearing a hydroxyl group at the para position of the aromatic ring and an α,β-unsaturated aldehyde moiety [2]. The compound is a key intermediate in the phenylpropanoid biosynthetic pathway of plants and has been isolated from various species, including Alpinia galanga and Cinnamomum cassia [1][3]. Its basic physicochemical properties include a molecular weight of 148.16 g/mol, a melting point of 140 °C, and calculated solubility of approximately 5.8 g/L in water at 25 °C .

Why 3-(4-Hydroxyphenyl)acrylaldehyde Cannot Be Interchanged with Generic Cinnamaldehyde Analogs


Generic substitution among cinnamaldehyde derivatives is scientifically unsound due to the profound impact of the hydroxyl group's position and the aldehyde moiety on biological activity. A 1998 study established that the propenal group is the key functional group for antitumor activity, with saturated aldehydes showing much weaker effects [1]. Furthermore, a 2000 study demonstrated that hydroxycinnamaldehydes were the most effective antimicrobial class among phenylpropanoid intermediates, while the corresponding hydroxycinnamic acids and hydroxycinnamyl alcohols possessed little antimicrobial activity [2]. The para-hydroxy substitution specifically confers distinct anti-inflammatory, cytotoxic, and antioxidant properties that are not replicated by the unsubstituted parent compound (cinnamaldehyde), ortho-hydroxy analogs, or methoxylated derivatives. These structural differences manifest as measurable variations in potency, selectivity, and mechanism of action across multiple biological systems, making the selection of the precise compound critical for reproducible research and industrial applications.

3-(4-Hydroxyphenyl)acrylaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity Selectivity Profile in Solid Tumor Cell Lines vs. Cinnamaldehyde

In a comparative study of cinnamaldehyde derivatives against human solid tumor cell lines, 4-hydroxycinnamaldehyde exhibited a distinct selectivity profile. While the parent compound cinnamaldehyde showed broad cytotoxicity, 4-hydroxycinnamaldehyde displayed marked sensitivity against HCT15 and SK-MEL-2 cells with ED50 values between 0.63 and 8.1 µg/mL, while A549 cells remained resistant up to 15 µg/mL [1]. This contrasts with cinnamic acid, cinnamates, and cinnamyl alcohols, which showed no cytotoxicity against these human tumor cells [1].

Antitumor Cytotoxicity Solid tumor cells

Antioxidant Potency Ranking Against DPPH Radicals vs. Structural Analogs

A comparative study of six hydroxy-bearing cinnamaldehydes and their corresponding acids revealed that p-hydroxycinnamaldehyde (p-coumaraldehyde) demonstrated DPPH radical scavenging activity approximately equivalent to o-coumaric acid and significantly superior to its corresponding acid, p-coumaric acid [1]. The rank order of DPPH scavenging ability was: caffeic aldehyde ≈ caffeic acid > vitamin C > o-coumaraldehyde > p-coumaric acid > p-coumaraldehyde ≈ o-coumaric acid. Notably, cinnamaldehydes as a class demonstrated superior antioxidative activities compared to their corresponding acids [1].

Antioxidant DPPH assay Structure-activity relationship

Anti-Hemolytic Activity Against AAPH-Induced Erythrocyte Damage vs. Analogs and Vitamin C

In the same comparative study, p-hydroxycinnamaldehyde demonstrated significant anti-hemolytic activity against AAPH-induced erythrocyte damage. The rank order of inhibition was: o-coumaraldehyde > p-coumaraldehyde ≈ caffeic aldehyde > caffeic acid ≈ o-coumaric acid > p-coumaric acid > Vitamin C. The inhibition time (tinh) for o-coumaraldehyde was 63.6 minutes compared to 23.7 minutes for Vitamin C, indicating superior sustained protection [1]. p-Coumaraldehyde clustered with caffeic aldehyde in the intermediate-high activity group, outperforming Vitamin C and all tested acids except o-coumaraldehyde.

Anti-hemolytic Erythrocyte protection Oxidative stress

Cytotoxicity Reduction via Galactosamine Conjugation vs. Parent Cinnamaldehyde

A study on cinnamaldehyde derivatives identified 4-hydroxycinnamaldehyde-galactosamine (HCAG) as a low-toxicity anti-inflammatory compound. In vitro cytotoxicity assessment revealed that HCAG exhibited an IC50 of 1600 µM, compared to cinnamaldehyde (CA) which showed an IC50 of 40 µM, representing a 40-fold reduction in cytotoxicity [1]. This dramatic reduction in toxicity while maintaining anti-inflammatory activity demonstrates the value of the 4-hydroxycinnamaldehyde scaffold for developing safer therapeutic agents.

Cytotoxicity Anti-inflammatory Derivatization

Selective Cytotoxicity in Gastric Cancer Cells with Sparing of Normal Gastric Epithelial Cells

A 2024 study evaluated p-hydroxycinnamaldehyde (CMSP) against gastric cancer (GC) cells and normal gastric epithelial cells. CMSP effectively inhibited proliferation and induced apoptosis of GC cells in vitro at a concentration of 10 µg/mL, while exhibiting no toxic or side effects on normal gastric epithelial cells at the same concentration [1]. This selective toxicity profile contrasts with many conventional chemotherapeutic agents that lack such discrimination.

Gastric cancer Selective cytotoxicity Apoptosis

Antimicrobial Potency Classification: Fungicidal vs. Bactericidal Mode of Action

A systematic study of phenylpropanoid pathway intermediates found that hydroxycinnamaldehydes were the most effective antimicrobial class among three classes tested (hydroxycinnamaldehydes, hydroxycinnamic acids, and hydroxycinnamyl alcohols) [1]. Determination of the minimum killing concentration (MKC) revealed MIC/MKC ratios indicating that hydroxycinnamaldehydes, including p-hydroxycinnamaldehyde, are fungicidal but not bactericidal in their mode of action [1]. In contrast, hydroxycinnamic acids and hydroxycinnamyl alcohols possessed little antimicrobial activity overall [1].

Antimicrobial Fungicidal MIC/MKC ratio

3-(4-Hydroxyphenyl)acrylaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Targeted Antitumor Research in HCT15 and SK-MEL-2 Solid Tumor Models

Based on the differential sensitivity observed in HCT15 and SK-MEL-2 cells (ED50 0.63-8.1 µg/mL) while A549 cells remained resistant up to 15 µg/mL [1], p-hydroxycinnamaldehyde is an ideal candidate for studies investigating cell line-specific cytotoxic mechanisms. This selectivity profile enables researchers to probe the molecular determinants of sensitivity and resistance in solid tumors without the confounding broad cytotoxicity of unsubstituted cinnamaldehyde.

Low-Toxicity Anti-Inflammatory Derivative Development

The 40-fold reduction in cytotoxicity achieved with the 4-hydroxycinnamaldehyde-galactosamine derivative (IC50 1600 µM) compared to parent cinnamaldehyde (IC50 40 µM) [2] positions the 4-hydroxycinnamaldehyde scaffold as a privileged starting point for developing safer anti-inflammatory agents. This is particularly relevant for chronic inflammatory conditions where long-term safety is paramount.

Oxidative Stress Protection in Erythrocyte Membrane Systems

p-Hydroxycinnamaldehyde's demonstrated anti-hemolytic activity, which surpasses Vitamin C (tinh 23.7 min) and clusters with caffeic aldehyde in potency [3], makes it a valuable tool for investigating membrane-protective antioxidant mechanisms. Its superior performance over its corresponding acid form (p-coumaric acid) underscores the critical importance of the aldehyde moiety for this application.

Selective Gastric Cancer Cell Targeting Assays

The selective cytotoxicity of p-hydroxycinnamaldehyde against gastric cancer cells while sparing normal gastric epithelial cells at 10 µg/mL [4] provides a unique experimental tool for studying cancer-selective apoptotic pathways. This selectivity profile is essential for researchers aiming to minimize off-target effects in oncological studies and for screening programs seeking compounds with favorable therapeutic indices.

Fungicidal Agent Development Against Plant and Human Fungal Pathogens

The classification of hydroxycinnamaldehydes as fungicidal agents based on MIC/MKC ratios [5] supports the use of p-hydroxycinnamaldehyde in antifungal research and development. Its activity as part of the most effective class among phenylpropanoid intermediates makes it a relevant scaffold for designing novel fungicides with potentially novel mechanisms of action.

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